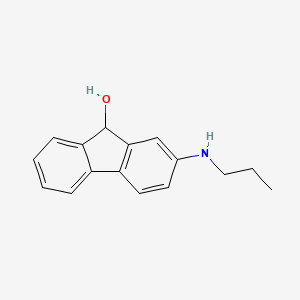

2-(Propylamino)-9h-fluoren-9-ol

Description

2-(Propylamino)-9H-fluoren-9-ol is a fluorene derivative characterized by a hydroxyl group at the 9-position and a propylamino substituent at the 2-position of the tricyclic aromatic system. Fluorene derivatives are of significant interest due to their structural versatility, enabling applications in pharmaceuticals, organic electronics, and photochemistry. Notably, this compound shares structural similarities with prilocaine, a local anesthetic, where the fluorene backbone is replaced by a toluidine moiety but retains the propylamino functional group .

Propriétés

Numéro CAS |

5416-87-5 |

|---|---|

Formule moléculaire |

C16H17NO |

Poids moléculaire |

239.31 g/mol |

Nom IUPAC |

2-(propylamino)-9H-fluoren-9-ol |

InChI |

InChI=1S/C16H17NO/c1-2-9-17-11-7-8-13-12-5-3-4-6-14(12)16(18)15(13)10-11/h3-8,10,16-18H,2,9H2,1H3 |

Clé InChI |

WOWVFNGDDZVLOV-UHFFFAOYSA-N |

SMILES canonique |

CCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)-9h-fluoren-9-ol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available fluorene.

Nitration: Fluorene is nitrated to introduce a nitro group at the 9-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The amino group is alkylated with propyl bromide to introduce the propylamino group.

Hydroxylation: Finally, the compound is hydroxylated at the 9-position to yield 2-(Propylamino)-9h-fluoren-9-ol.

Industrial Production Methods

Industrial production of 2-(Propylamino)-9h-fluoren-9-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Propylamino)-9h-fluoren-9-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding the corresponding hydrocarbon.

Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

Oxidation: Formation of 2-(Propylamino)-9-fluorenone.

Reduction: Formation of 2-(Propylamino)-9h-fluorene.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2-(Propylamino)-9h-fluoren-9-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Propylamino)-9h-fluoren-9-ol involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.

Comparaison Avec Des Composés Similaires

Fluoren-9-ol (9-Hydroxyfluorene)

- Structure: The parent compound lacks the 2-propylamino group, featuring only a hydroxyl group at position 7.

- Properties: Melting point = 153.5°C . The absence of the amino substituent reduces polarity and hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to 2-(propylamino)-9H-fluoren-9-ol.

- Applications : Primarily used as a precursor in organic synthesis and as a model compound for studying oxidation reactions .

7-Amino-9H-fluoren-2-ol

- Structure: Hydroxyl at position 2 and amino group at position 5.

- Such derivatives are explored in dye chemistry and biosensing .

9-Methyl-9H-fluoren-9-ol

2-(Dimethylamino)-9H-fluoren-9-ol

Thioxanthen-9-ol Derivatives (e.g., 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol)

- Structure: Replaces the fluorene backbone with a thioxanthene system, incorporating a trifluoromethyl group and dimethylaminopropyl chain.

- Properties : The sulfur atom in thioxanthene increases electron-withdrawing effects, while the trifluoromethyl group enhances metabolic stability. These compounds exhibit photoinitiator properties in UV-curing applications and have been studied as antipsychotic agents (e.g., flupenthixol analogs) .

Data Table: Key Properties of Selected Fluorene Derivatives

Research Findings and Functional Insights

- Substituent Effects: Amino Groups: Primary amines (e.g., propylamino) enhance water solubility and intermolecular hydrogen bonding, critical for drug-receptor interactions. Tertiary amines (e.g., dimethylamino) improve lipophilicity, favoring membrane permeability . Positional Isomerism: Substitution at position 2 vs. 7 alters conjugation pathways, impacting optical properties. For example, 7-amino derivatives exhibit redshifted fluorescence compared to 2-amino analogs .

- However, the fluorene backbone may confer distinct pharmacokinetic profiles, such as prolonged half-life . Thioxanthene derivatives demonstrate the importance of heteroatom substitution (S vs. CH₂ in fluorene) in modulating electronic properties and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.